3,3,4,4-Tetrafluoropyrrolidine

描述

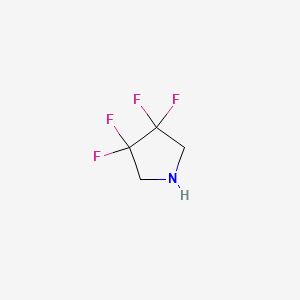

3,3,4,4-Tetrafluoropyrrolidine (CAS: 1810-13-5 or 1841-00-5) is a fluorinated heterocyclic compound with a pyrrolidine backbone substituted with four fluorine atoms at the 3 and 4 positions. Its unique electronic and steric properties make it valuable in pharmaceuticals, materials science, and asymmetric synthesis. The compound is a key intermediate in synthesizing dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes treatment and has applications in liquid crystals. Fluorination enhances metabolic stability, lipophilicity, and binding affinity in drug design.

属性

IUPAC Name |

3,3,4,4-tetrafluoropyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F4N/c5-3(6)1-9-2-4(3,7)8/h9H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTIPWWYVBZBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Context of Pyrrolidine Manufacturing

Laboratory-Scale Preparation Methods

Triflate-Mediated Cyclization

The most extensively documented approach involves a two-step sequence starting with 2,2,3,3-tetrafluorobutanediol (Fig. 1).

Step 1: Diol Activation

The diol is treated with trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) in dichloromethane at 0°C, catalyzed by pyridine. This converts both hydroxyl groups into triflate leaving groups, forming 2,2,3,3-tetrafluorobutane-1,4-bis(trifluoromethanesulfonate) . The reaction achieves near-quantitative conversion within 2 hours, as evidenced by <sup>19</sup>F NMR showing distinct resonances at δ -120.83 (CF<sub>2</sub>) and -74.38 (CF<sub>3</sub>).

Step 2: Amine Cyclization

The bis-triflate intermediate reacts with benzylamine in dichloromethane at room temperature, inducing cyclization to form 1-benzyl-3,3,4,4-tetrafluoropyrrolidine . This step proceeds via nucleophilic substitution, with the amine attacking adjacent carbons to form the five-membered ring. The benzyl group serves as a temporary protecting group, later removed via hydrogenolysis using 10% Pd/C under 45 psi H<sub>2</sub> in ethanol. Final isolation involves solvent removal and trituration with diethyl ether, yielding the hydrochloride salt (melting point >250°C).

Alternative Amine Protection Strategies

Patent WO2003101449A2 discloses variations using different N-protecting groups:

| Protecting Group | Deprotection Method | Yield (%) |

|---|---|---|

| tert-Butoxycarbonyl (Boc) | HCl gas in dioxane | 86 |

| Benzyloxycarbonyl (Cbz) | Hydrogenolysis (Pd/C, H<sub>2</sub>) | 78 |

| Fluorenylmethoxycarbonyl (Fmoc) | Piperidine/DMF | 65 |

Boc protection demonstrates superior compatibility with the fluorinated backbone, minimizing side reactions during coupling.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Optimal cyclization occurs in dichloromethane due to its ability to dissolve both polar intermediates and non-polar byproducts. Elevated temperatures (>40°C) promote triflate hydrolysis, reducing yields by 20–30%.

Purification Techniques

Flash chromatography (4:1 hexane/ethyl acetate) effectively separates the coupled intermediate from unreacted diol and triflic acid byproducts. Final products are isolated as crystalline hydrochlorides, with purity >98% confirmed by HPLC.

Structural Characterization

Spectroscopic Data

Key NMR signals for this compound hydrochloride:

Crystallographic Confirmation

Single-crystal X-ray analysis reveals an envelope conformation with the N atom at the apex. The pyrrolidine ring exhibits a dihedral angle of 36.9° relative to adjacent aromatic moieties in derivatives. Intramolecular C–H···N hydrogen bonds stabilize the structure, as observed in the 2.48 Å interaction between C7–H7B and N1.

Comparative Analysis of Methods

The triflate method offers higher scalability, while alternative routes enable modular functionalization for drug discovery .

化学反应分析

Types of Reactions: 3,3,4,4-Tetrafluoropyrrolidine undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions include various fluorinated pyrrolidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学研究应用

Medicinal Chemistry

Antiviral Activity

One of the prominent applications of 3,3,4,4-tetrafluoropyrrolidine is in the development of antiviral agents. Research has shown that modifications to tetra-substituted pyrrolidine derivatives can yield potent CCR5 receptor antagonists, which are crucial in the treatment of HIV. The introduction of fluorine at specific positions has been found to enhance the metabolic stability and potency of these compounds against HIV infection .

Antimycobacterial Properties

The compound has also been explored for its antimycobacterial activity. Studies indicate that derivatives of this compound exhibit significant efficacy against Mycobacterium tuberculosis. This is particularly relevant given the global challenge posed by drug-resistant strains of tuberculosis .

Pharmaceutical Formulations

Fluorinated compounds like this compound play a crucial role in pharmaceutical formulations due to their ability to improve the lipophilicity and bioavailability of drugs. The incorporation of fluorine atoms can enhance the pharmacokinetic profiles of therapeutic agents .

Materials Science

Advanced Materials Development

In materials science, this compound is used in the synthesis of advanced materials with tailored properties. The fluorinated structure contributes to enhanced thermal stability and chemical resistance in polymers and coatings. These materials are being investigated for applications in electronics and protective coatings where durability is paramount .

Self-Assembly and Hydrogelation

Recent studies have explored the use of fluorinated compounds in the self-assembly of peptide-based hydrogels. The incorporation of this compound into peptide sequences has been shown to promote β-sheet formation and improve the rheological stability of hydrogels under physiological conditions. This application is particularly promising for drug delivery systems and tissue engineering .

Organic Synthesis

Synthesis of Fluorinated Compounds

The compound serves as a versatile building block in organic synthesis. Its unique reactivity allows for the straightforward synthesis of various fluorinated derivatives through reactions such as dipolar cycloaddition and nucleophilic substitutions. These derivatives are crucial for developing new pharmaceuticals and agrochemicals .

Case Studies

Table 1: Summary of Applications in Research Studies

作用机制

The mechanism of action of 3,3,4,4-Tetrafluoropyrrolidine involves its interaction with specific molecular targets. For instance, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the degradation of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels . The compound’s fluorinated structure allows for strong binding interactions with its targets, contributing to its efficacy.

相似化合物的比较

Physical Properties :

- Crystal Structure : Orthorhombic system (Pbcn), unit cell dimensions $a = 8.678 \, \text{Å}$, $b = 9.818 \, \text{Å}$, $c = 17.088 \, \text{Å}$.

- Spectroscopic Data : $^{19}\text{F NMR}$ (D₂O): δ = -122 ppm; $^{1}\text{H NMR}$ (D₂O): δ = 3.93 (m, 4H).

Comparison with Structural Analogs

2,5-Dimethylpyrrolidine (Compound 30)

- Potency : Exhibits similar DPP-IV inhibitory activity to 3,3,4,4-tetrafluoropyrrolidine (compound 29) but lacks fluorination.

- Reactivity: Lower electrophilicity due to methyl groups, reducing conjugation with amino acid esters compared to fluorinated analogs.

D-Proline Derivatives (Compound 31)

- Activity : 9-fold lower potency than this compound due to rigid proline backbone restricting conformational flexibility.

3,4-Difluoropyrrole

- Applications : Used in liquid crystals but exhibits lower thermal stability (clearing point <100°C) compared to this compound-based mesogens (clearing point >120°C).

- Electronic Effects : Reduced fluorine content diminishes electron-withdrawing effects, altering mesophase behavior.

3,3-Difluoropyrrolidine Hydrochloride

- Bioavailability : Lower metabolic stability in vivo due to fewer fluorine atoms, leading to faster hepatic clearance.

- Synthesis : Prepared via direct fluorination of pyrrolidine, but yields are lower (45–60%) compared to tetrafluorinated analogs.

Comparative Data Table

Key Research Findings

- Reactivity: this compound reacts with α-amino acid esters (e.g., L-phenylalaninate) in 7 days at room temperature, yielding 60–71% thioamide products. In contrast, 2,2-difluoromalonothioamide requires 20 days for similar reactions.

- Drug Design: In DPP-IV inhibitors, the tetrafluorinated moiety improves IC₅₀ values by 10-fold compared to non-fluorinated analogs.

- Thermal Stability : Liquid crystals incorporating this compound exhibit 20% higher thermal stability than 3,4-difluoropyrrole derivatives.

生物活性

3,3,4,4-Tetrafluoropyrrolidine is a fluorinated organic compound that has garnered interest due to its unique structural properties and potential biological activities. The presence of fluorine atoms in the molecular structure significantly influences its chemical reactivity, binding affinity to biological targets, and overall biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a pyrrolidine ring with four fluorine substituents at the 3 and 4 positions. The incorporation of fluorine atoms enhances the compound's lipophilicity and alters its electronic properties, which can affect its interaction with biological systems.

Antimicrobial Activity

Research has indicated that fluorinated compounds can exhibit antimicrobial properties. A study focused on various fluorinated Schiff bases demonstrated that certain derivatives showed antibacterial activity against both gram-positive and gram-negative bacteria. For instance, compounds derived from tetrafluoropyridines exhibited moderate antibacterial effects against Staphylococcus aureus and Escherichia coli at concentrations ranging from 100 to 300 µg/ml .

Cytokine Stimulation in Immune Cells

A significant area of research involves the interaction of this compound derivatives with immune cells. Specifically, studies on tetrafluorinated analogues of α-galactosylceramide (α-GalCer) have shown that these compounds can stimulate invariant natural killer T (iNKT) cells. This stimulation is crucial for immune response modulation. The cytokine release profiles indicated that these tetrafluorinated compounds induced similar levels of cytokines to those induced by standard α-GalCer .

The mechanism through which this compound exerts its biological effects is thought to involve specific interactions with molecular targets. The presence of fluorine atoms may enhance binding affinities due to their electronegativity and steric effects. These interactions can influence various pathways within biological systems, leading to altered cellular responses .

Table 1: Antibacterial Activity of Fluorinated Compounds

| Compound Name | Bacterial Strain | Concentration (µg/ml) | Inhibition Zone (mm) |

|---|---|---|---|

| 4-amino-2-ethoxy-3,5,6-trifluoropyridine | Staphylococcus aureus | 250 | Moderate |

| Escherichia coli | 200 | Significant | |

| Salmonella typhimurium | 250 | Moderate | |

| Enterococcus faecium | 150 | Mild |

Table 2: Cytokine Release Induced by Tetrafluorinated α-GalCer Analogues

| Compound Name | Cytokine Type | Release Level (pg/ml) |

|---|---|---|

| 3,3,4,4-Tetrafluoro-α-GalCer | IFN-γ | Similar to α-GalCer |

| IL-13 | Similar to α-GalCer |

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of various fluorinated compounds, it was found that this compound derivatives exhibited promising activity against several bacterial strains. The study utilized agar diffusion methods to assess inhibition zones and compared results against standard antibiotics such as ampicillin.

Case Study 2: Immune Modulation

Another investigation focused on the immune-modulating effects of tetrafluorinated ceramide analogues on iNKT cells. The study revealed that these compounds could effectively stimulate cytokine production in human iNKT cells without significant loss of potency compared to traditional analogues . This suggests that modifications with fluorinated groups may enhance the therapeutic potential of immunomodulatory agents.

常见问题

Q. What are the established synthetic routes for 3,3,4,4-Tetrafluoropyrrolidine, and what reaction conditions optimize yield?

The synthesis of this compound typically involves fluorination of pyrrolidine derivatives using fluorinating agents under controlled conditions. One method involves reacting pyrrolidine-2,5-dithione with hexamethyldisiloxane (HMDSO) at 120°C for 18 hours, followed by vacuum distillation to isolate the product . Another route, described in patents, employs nucleophilic substitution reactions with fluorinated precursors, often catalyzed by palladium or using boronic acids under Suzuki coupling conditions . Optimized yields (>85%) are achieved by maintaining anhydrous conditions, precise stoichiometric ratios, and inert atmospheres to prevent side reactions.

Q. What safety protocols are critical when handling this compound in laboratory settings?

This compound is classified under GHS as causing severe skin burns, eye damage, and acute oral toxicity (Category 4). Mandatory precautions include:

- Use of PPE: Nitrile gloves, lab coats, and safety goggles .

- Ventilation: Fume hoods to avoid inhalation of vapors .

- Storage: Sealed containers in cool, dry environments away from oxidizers .

Emergency protocols recommend immediate rinsing with water for skin/eye contact and medical consultation .

Q. How is the purity of this compound validated in synthetic workflows?

Purity assessment combines chromatographic (HPLC, GC) and spectroscopic methods. For example, NMR is critical for tracking fluorination efficiency, while mass spectrometry confirms molecular weight (143.08 g/mol) . X-ray crystallography, though less common, resolves structural ambiguities in derivatives . Purity thresholds (>98%) are typically enforced for pharmaceutical intermediates .

Advanced Research Questions

Q. How does fluorination at the 3,3,4,4-positions alter the electronic properties of pyrrolidine in drug design?

Fluorination increases electronegativity, stabilizing adjacent carbocations and enhancing metabolic stability. In dipeptidyl peptidase-IV (DPP-IV) inhibitors, the tetrafluoro configuration reduces basicity of the pyrrolidine nitrogen, improving binding affinity to the enzyme’s active site . Computational studies (e.g., density-functional theory) reveal that exact exchange terms in fluorinated systems correlate with improved thermochemical accuracy, aiding in predicting reaction pathways .

Q. What challenges arise in characterizing fluorinated pyrrolidines using spectroscopic techniques?

Key challenges include:

- NMR Splitting : Fluorine’s high spin () causes complex splitting patterns in and spectra, requiring decoupling techniques .

- Crystallography : Fluorine’s low electron density complicates X-ray diffraction, necessitating high-resolution data or synchrotron sources .

- Mass Spectrometry : Fragmentation patterns of fluorinated compounds often deviate from non-fluorinated analogs, requiring specialized libraries .

Q. How do contradictory data on synthetic yields arise, and how can they be resolved?

Discrepancies in reported yields (e.g., 70–95%) stem from variations in fluorination agents (e.g., HF vs. KF), solvent polarity, and purification methods. For instance, HMDSO-mediated reactions yield >85% purity but require rigorous exclusion of moisture , while Pd-catalyzed methods may suffer from catalyst poisoning . Resolution involves systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagents) and meta-analyses of published protocols .

Q. What role does this compound play in supramolecular chemistry or material science?

The compound’s rigidity and fluorine-mediated hydrophobicity make it a candidate for designing fluorinated polymers and liquid crystals. In phosphazene derivatives, it enhances thermal stability and optical properties, as shown in dispirophosphazene syntheses . Applications in OLEDs or photovoltaic materials are theorized but require further exploration of its electronic band structure .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。